Mycmi-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mycmi-6 is a novel low molecular weight MYC antagonist . It was designed to specifically target the MYC oncogene , which is frequently altered in cancer and plays a crucial role in tumor development and progression. Unlike traditional MYC inhibitors, Mycmi-6 acts by preventing MYC from interacting with its cognate partner MAX . This interaction disruption makes it a promising candidate for cancer therapy and a potential biomarker for the disease .

Aplicaciones Científicas De Investigación

Inhibition of MYC:MAX Interaction in Tumor Cells

MYCMI-6, identified for its ability to inhibit MYC:MAX interaction, is a key player in tumor development. It has been shown to exhibit strong selective inhibition of MYC:MAX interaction in cells and in vitro, effectively blocking MYC-driven transcription. This is critical because MYCMI-6 binds selectively to the MYC bHLHZip domain, indicating its potential for drug development in treating MYC-dependent tumors. It has demonstrated an ability to inhibit tumor cell growth in a MYC-dependent manner, sparing normal cells, which suggests its potential as a unique molecular tool for targeting MYC:MAX pharmacologically (Castell et al., 2018).

Treatment of Triple-Negative Breast Cancer (TNBC)

Research has explored the efficacy of MYCMI-6 in treating TNBC, a subtype of breast cancer lacking targeted therapies. This study found that TNBC cell lines were more sensitive to MYCMI-6 compared to non-TNBC lines, indicating its potential as a new treatment option. MYCMI-6 showed better performance in inhibiting cell proliferation and inducing apoptosis in multiple breast cancer cell lines compared to older MYC inhibitors. This suggests that targeting MYC activation with MYCMI-6 could be a viable approach for treating TNBC (Tang et al., 2019).

Efficacy in Breast Cancer Cell Lines

Another study focused on the efficacy of MYCMI-6 in breast cancer cell lines, particularly those with MYC gene amplification. MYCMI-6 was found to inhibit cell growth and induce apoptosis selectively in these lines. The study emphasized the potential of anti-MYC therapy, particularly in patients with the basal subtype of breast cancer, where MYC is frequently amplified (Alsultan et al., 2020).

Mecanismo De Acción

The primary mechanism of action for Mycmi-6 lies in its ability to disrupt the MYC-MAX interaction. By preventing MYC from binding to MAX, it inhibits MYC-driven transcription and downstream signaling pathways. This interference ultimately leads to decreased cell growth and induction of apoptosis in MYC-dependent cancers .

Propiedades

IUPAC Name |

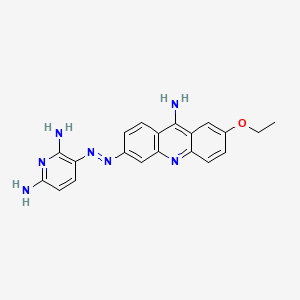

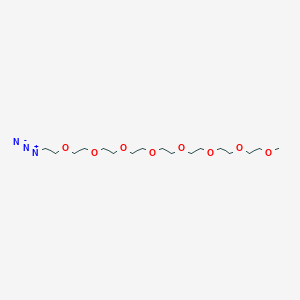

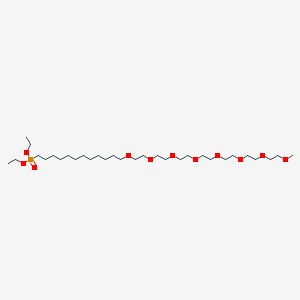

3-[(9-amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N7O/c1-2-28-12-4-6-15-14(10-12)19(22)13-5-3-11(9-17(13)24-15)26-27-16-7-8-18(21)25-20(16)23/h3-10H,2H2,1H3,(H2,22,24)(H4,21,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWGRUNKGVWOTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C3=C(C=C(C=C3)N=NC4=C(N=C(C=C4)N)N)N=C2C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycmi-6 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)